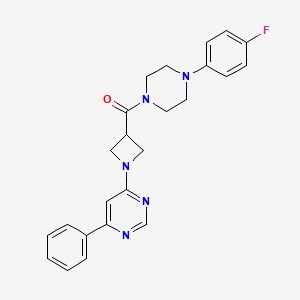
(4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone is a chemical compound with a complex structure. It has been studied for its inhibitory effects on human equilibrative nucleoside transporters (ENTs) . ENTs play a crucial role in the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. The InChI code for a similar compound,(4-FLUOROPHENYL)(PIPERAZIN-1-YL)METHANONE HCL, is 1S/C11H13FN2O.ClH/c12-10-3-1-9(2-4-10)11(15)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H . This provides a detailed representation of the molecular structure, but a full analysis would require more specific information or computational chemistry tools. Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available literature. A similar compound,(4-FLUOROPHENYL)(PIPERAZIN-1-YL)METHANONE HCL, has a molecular weight of 244.7 and is described as a white to yellow solid .
科学的研究の応用
Conformationally Constrained Butyrophenones
A study by Raviña et al. (2000) explored the synthesis and evaluation of novel conformationally restricted butyrophenones as antipsychotic agents, focusing on their affinity for dopamine and serotonin receptors. This research highlights the potential use of structurally related compounds in developing new treatments for psychiatric disorders (Raviña et al., 2000).
Antileukemic Activity
Vinaya et al. (2011) synthesized and evaluated the antiproliferative activity of several piperidine derivatives against human leukemia cells. The study indicates the potential anticancer effects associated with the piperidine framework, suggesting that compounds with structural similarities could be explored further for their antileukemic properties (Vinaya et al., 2011).
Novel Bioactive Heterocycle
Prasad et al. (2018) reported on the synthesis and evaluation of a novel bioactive heterocycle for antiproliferative activity, providing insights into the utility of related chemical structures in the development of new therapeutic agents (Prasad et al., 2018).
Estrogen Receptor Binding Affinity
Research by Parveen et al. (2017) involved the synthesis and evaluation of pyrimidine-piperazine conjugates for their anti-proliferative activities and binding affinity to estrogen receptors. This study underscores the potential of such compounds in cancer therapy, particularly in targeting hormone-related pathways (Parveen et al., 2017).
作用機序
将来の方向性
特性
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[1-(6-phenylpyrimidin-4-yl)azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O/c25-20-6-8-21(9-7-20)28-10-12-29(13-11-28)24(31)19-15-30(16-19)23-14-22(26-17-27-23)18-4-2-1-3-5-18/h1-9,14,17,19H,10-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVZQUMOHPQTJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


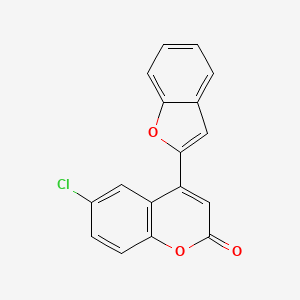

![N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2882158.png)
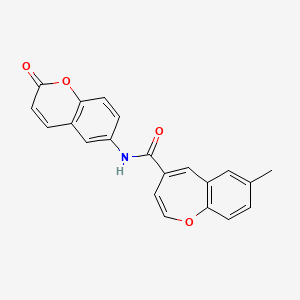
![2-[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2882162.png)
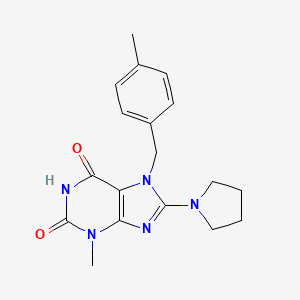
![2,4-dichloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2882164.png)
![2,4-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2882165.png)
![2-Amino-4-(4-bromophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2882166.png)
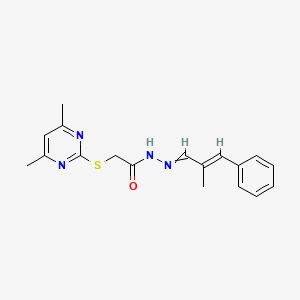
![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(2-ethoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2882170.png)
![benzyl (2-oxo-2-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)ethyl)carbamate](/img/structure/B2882172.png)
![9H-Fluoren-9-ylmethyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride](/img/structure/B2882174.png)